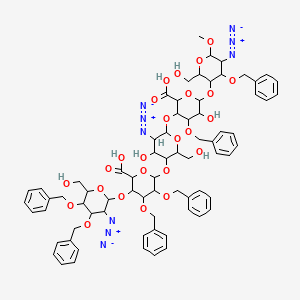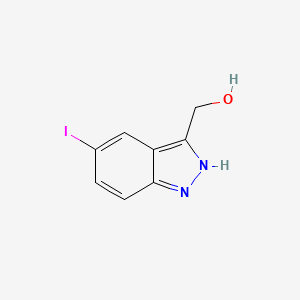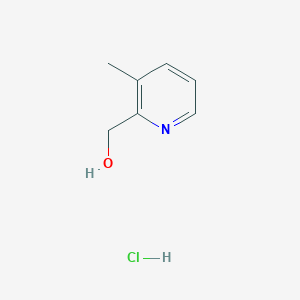![molecular formula C11H6ClNO2S B3279978 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one CAS No. 70438-17-4](/img/structure/B3279978.png)
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
Overview
Description
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one, also known as CBO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. CBO is a benzothieno-oxazepine derivative that contains a chlorine atom at the 3-position of the benzene ring. In
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has been found to inhibit the proliferation and migration of cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Another advantage of using this compound is its ability to penetrate cell membranes, making it a potential drug delivery system. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is the limited availability of this compound, which can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Future research can also focus on the development of new drug delivery systems based on this compound. Additionally, the anti-inflammatory, anti-cancer, and anti-microbial properties of this compound can be further explored for their potential use in drug development.
Scientific Research Applications
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial activity against Gram-positive bacteria. This compound has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
1-chloro-5H-thieno[3,4-b][1,5]benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2S/c12-10-9-6(5-16-10)11(14)13-7-3-1-2-4-8(7)15-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFUSRNTCUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CSC(=C3O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B3279899.png)
![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)
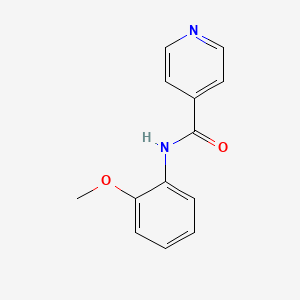
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)



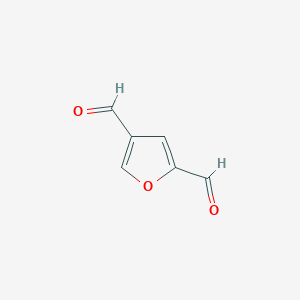

![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
